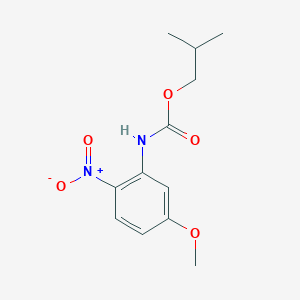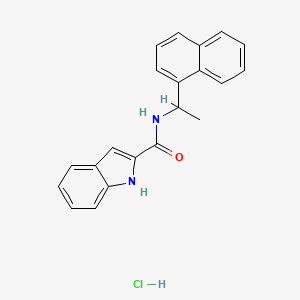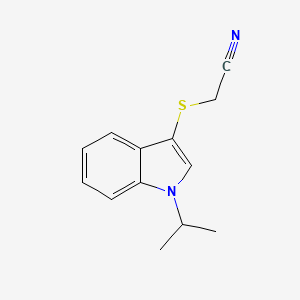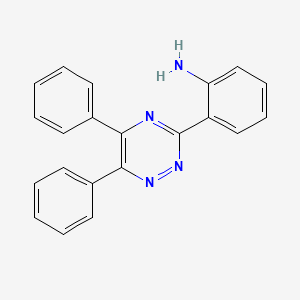
Isobutyl (5-methoxy-2-nitrophenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isobutyl (5-methoxy-2-nitrophenyl)carbamate is an organic compound with the molecular formula C12H16N2O5 It is a carbamate derivative, characterized by the presence of a carbamate group (-NHCOO-) attached to an aromatic ring substituted with a methoxy group (-OCH3) and a nitro group (-NO2)
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of isobutyl (5-methoxy-2-nitrophenyl)carbamate typically involves the reaction of 5-methoxy-2-nitrophenol with isobutyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the phenolic hydroxyl group attacks the carbonyl carbon of the isobutyl chloroformate, resulting in the formation of the carbamate linkage.
Reaction Conditions:
Reagents: 5-methoxy-2-nitrophenol, isobutyl chloroformate, triethylamine
Solvent: Dichloromethane or another suitable organic solvent
Temperature: Room temperature to slightly elevated temperatures (25-40°C)
Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Isobutyl (5-methoxy-2-nitrophenyl)carbamate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, iron powder with hydrochloric acid
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a suitable catalyst or under thermal conditions
Hydrolysis: Acidic (HCl, H2SO4) or basic (NaOH, KOH) aqueous solutions
Major Products Formed
Reduction: 5-methoxy-2-aminophenylcarbamate
Substitution: Various substituted carbamates depending on the nucleophile used
Hydrolysis: 5-methoxy-2-nitroaniline and isobutanol
科学的研究の応用
Isobutyl (5-methoxy-2-nitrophenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the development of new compounds with potential biological activities.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Potential use in the development of pharmaceuticals due to its structural features that may interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of isobutyl (5-methoxy-2-nitrophenyl)carbamate involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The carbamate moiety may inhibit enzymes by carbamylation of active site residues, affecting their function. The methoxy group can influence the compound’s lipophilicity and membrane permeability, enhancing its bioavailability.
類似化合物との比較
Isobutyl (5-methoxy-2-nitrophenyl)carbamate can be compared with other carbamate derivatives such as:
- 2-Isopropyl-5-methylphenyl N-(2-methoxy-4-nitrophenyl)carbamate
- 2-Isopropyl-5-methylphenyl N-(3-ethylphenyl)carbamate
- 5-Isobutyl-2-isopropyl-3-methoxypyrazine
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical and biological properties. The presence of different substituents can alter the compound’s reactivity, solubility, and interaction with biological targets, highlighting the uniqueness of this compound.
特性
分子式 |
C12H16N2O5 |
|---|---|
分子量 |
268.27 g/mol |
IUPAC名 |
2-methylpropyl N-(5-methoxy-2-nitrophenyl)carbamate |
InChI |
InChI=1S/C12H16N2O5/c1-8(2)7-19-12(15)13-10-6-9(18-3)4-5-11(10)14(16)17/h4-6,8H,7H2,1-3H3,(H,13,15) |
InChIキー |
IPJZPDRDNCPDRE-UHFFFAOYSA-N |
正規SMILES |
CC(C)COC(=O)NC1=C(C=CC(=C1)OC)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(3,4-Dimethoxyphenyl)methyl]-1-(pyridin-2-yl)imidazo[1,5-a]pyridine](/img/structure/B12941386.png)
![4,5-Dichloro-2-[(1H-1,2,4-triazol-1-yl)methyl]aniline](/img/structure/B12941395.png)
![6-[2-(Morpholin-4-yl)ethyl]-9-(oxan-2-yl)-9H-purine](/img/structure/B12941396.png)

![tert-Butyl (2R,3S,3aR,6S,7aS)-3-((tert-butyldiphenylsilyl)oxy)octahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12941411.png)

![(S)-4-(2-(4-Chloro-2-fluorophenyl)-2-methylbenzo[d][1,3]dioxol-4-yl)piperidine](/img/structure/B12941423.png)


![1-(1H-Benzo[d]imidazol-2-yl)propan-2-one oxalate](/img/structure/B12941433.png)
![6-Chloro-7-{[2-(chloromethyl)phenyl]methyl}-7H-purin-2-amine](/img/structure/B12941440.png)


